REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:10])[CH2:5][CH:6]1[CH2:9][O:8][CH2:7]1)[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[Na+].C1(S(N2C(C3C=CC=CC=3)O2)(=O)=[O:28])C=CC=CC=1.[Cl-].[NH4+].Cl>O1CCCC1.O>[CH2:1]([O:3][C:4](=[O:10])[CH:5]([OH:28])[CH:6]1[CH2:9][O:8][CH2:7]1)[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
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C(C)OC(CC1COC1)=O
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
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Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)N1OC1C1=CC=CC=C1
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a yellow orange solution
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 90 min
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
partially evaporated to about ˜10 mL
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
the solids were filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C1COC1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 688 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |